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Compound of Interest

Compound Name:
1-(4-Fluorobenzyl)-[1,4]diazepane

dihydrochloride

Cat. No.: B177028 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a research chemical belonging to the 1,4-

diazepane class of compounds. The 1,4-diazepine ring system is a privileged scaffold in

medicinal chemistry, known to be associated with a wide range of biological activities, including

antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The introduction of a 4-fluorobenzyl group may influence the compound's pharmacokinetic and

pharmacodynamic properties. These application notes provide an overview of the potential

research applications and suggested experimental protocols based on the activities of

structurally related compounds.
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Property Value Source

CAS Number 199672-23-6 [1][2]

Molecular Formula C₁₂H₁₉Cl₂FN₂ [2]

Molecular Weight 281.20 g/mol

Appearance Off-white to light yellow powder

Purity Typically >98%

Storage Store in a cool, dry place.

Potential Research Applications
Based on the biological activities of structurally similar 1,4-diazepane derivatives, 1-(4-

Fluorobenzyl)-diazepane dihydrochloride is a candidate for investigation in the following areas:

Anticoagulant Research: As a potential inhibitor of Factor Xa (FXa), a key enzyme in the

coagulation cascade.

Neuropharmacology Research: As a potential ligand for sigma receptors, which are

implicated in various central nervous system (CNS) disorders.

Antimicrobial Research: As a potential efflux pump inhibitor (EPI) in bacteria, which could

reverse multidrug resistance.

Experimental Protocols
The following are suggested protocols for investigating the potential biological activities of 1-(4-

Fluorobenzyl)-diazepane dihydrochloride. These are based on established methods for

analogous compounds and should be optimized for specific experimental conditions.

Factor Xa (FXa) Inhibition Assay
This protocol is designed to assess the inhibitory activity of the compound against human

Factor Xa.

Workflow for FXa Inhibition Assay:
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Caption: Workflow for determining the in vitro inhibitory activity against Factor Xa.

Materials:

Human Factor Xa (purified)

Chromogenic FXa substrate (e.g., CH3OCO-D-CHG-Gly-Arg-pNA·AcOH)

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.

Perform serial dilutions of the stock solution in the assay buffer to achieve a range of test

concentrations.
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In a 96-well plate, add the assay buffer, human FXa solution, and the test compound

dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

Initiate the reaction by adding the chromogenic substrate to each well.

Measure the change in absorbance at 405 nm over time using a microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound.

Plot the percentage of inhibition against the logarithm of the compound concentration and

determine the IC50 value using non-linear regression analysis.

Quantitative Data for Structurally Related Factor Xa Inhibitors (for comparison):

Compound Target IC50 (nM) Reference

YM-96765 (a 1,4-

diazepane derivative)
Factor Xa 6.8

Sigma Receptor Binding Assay
This protocol is to determine the binding affinity of the compound for sigma-1 (σ₁) and sigma-2

(σ₂) receptors.

Workflow for Sigma Receptor Binding Assay:
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Preparation
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Caption: Workflow for determining sigma receptor binding affinity via radioligand displacement.

Materials:

Membrane preparations expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig

brain).

Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

Radioligand for sigma-2 receptor (e.g., [³H]DTG).

Unlabeled ligands for non-specific binding determination (e.g., haloperidol).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter and cocktail.

Procedure:

Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.

Perform serial dilutions of the stock solution.
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In test tubes, combine the membrane preparation, radioligand, and either buffer (for total

binding), unlabeled ligand (for non-specific binding), or the test compound at various

concentrations.

Incubate the mixture at a specified temperature for a set time (e.g., 25°C for 120 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity

using a scintillation counter.

Calculate the specific binding and the percentage of displacement by the test compound.

Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data for Structurally Related Sigma Receptor Ligands (for comparison):

Compound Target Ki (nM) Reference

Benzofuran derivative

2c
σ₁ Receptor 8.0

Benzofuran derivative

2c
σ₂ Receptor >1000

Quinoline derivative

2d
σ₁ Receptor 35

Quinoline derivative

2d
σ₂ Receptor 130

Efflux Pump Inhibition Assay (Ethidium Bromide
Accumulation)
This protocol assesses the ability of the compound to inhibit bacterial efflux pumps, leading to

increased intracellular accumulation of a fluorescent substrate.
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Workflow for Efflux Pump Inhibition Assay:
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Add Ethidium BromideIncubate Monitor Fluorescence Intensity
Over Time Plot Fluorescence vs. Time Compare Accumulation Rates
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Caption: Workflow for assessing efflux pump inhibition using an ethidium bromide accumulation

assay.

Materials:

Bacterial strain with known efflux pump activity (e.g., Escherichia coli overexpressing AcrAB-

TolC).

Ethidium bromide (EtBr).

Phosphate-buffered saline (PBS).

96-well black microplate with a clear bottom.

Fluorometric microplate reader.

Procedure:

Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells with

PBS.

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
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Prepare a solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in PBS.

In a 96-well plate, add the bacterial suspension and the test compound. Include a positive

control (a known efflux pump inhibitor like CCCP or PAβN) and a negative control (no

inhibitor).

Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

Add ethidium bromide to all wells to a final concentration of, for example, 2 µg/mL.

Immediately place the plate in a fluorometric reader and monitor the fluorescence (e.g.,

excitation at 530 nm and emission at 600 nm) at regular intervals for a set duration (e.g., 60

minutes).

Plot the fluorescence intensity against time. An increased rate of fluorescence increase in

the presence of the test compound compared to the control indicates efflux pump inhibition.

Qualitative Data for a Structurally Related Efflux Pump Inhibitor (for comparison):

Compound Effect Bacterial Strain Reference

1-benzyl-1,4-

diazepane

Increased ethidium

bromide accumulation

E. coli overexpressing

AcrAB and AcrEF

Safety and Handling
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Toxicity: The toxicological properties of this compound have not been fully investigated.

Handle with care as a potentially hazardous substance. Refer to the Safety Data Sheet

(SDS) for more detailed information.

Disclaimer
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The information provided in these application notes is for research purposes only and is based

on the scientific literature for structurally related compounds. The specific biological activities

and optimal experimental conditions for 1-(4-Fluorobenzyl)-diazepane dihydrochloride have not

been definitively established. Researchers should conduct their own validation and optimization

studies. This compound is not intended for diagnostic or therapeutic use in humans or animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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